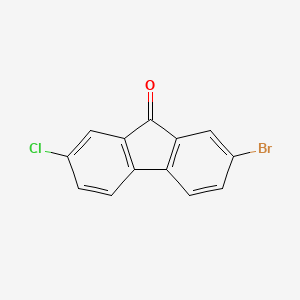

2-Bromo-7-chloro-9H-fluoren-9-one

Description

The Strategic Significance of Polycyclic Aromatic Ketones as Chemical Scaffolds

Polycyclic aromatic ketones (PAKs) are a cornerstone of synthetic chemistry, prized for their rigid, planar structures and conjugated π-systems. These features impart favorable electronic and photophysical properties, making them ideal scaffolds for the development of functional materials. Their robust carbon framework allows for systematic functionalization, enabling chemists to fine-tune the properties of the resulting molecules for specific applications in fields ranging from medicinal chemistry to materials science.

Evolution of Fluorenone Chemistry and Its Impact on Organic Synthesis and Materials Science

The chemistry of fluorenone, a prominent PAK, has evolved significantly since its discovery. Initially explored for the synthesis of dyes and pharmaceuticals, the focus has shifted towards its application in high-performance materials. The fluorenone core is a key component in many organic light-emitting diodes (OLEDs), organic semiconductors, and liquid crystals. tcichemicals.com Its electron-withdrawing ketone group and extended conjugation are crucial for charge transport and luminescence, properties that are essential for these technologies.

Positioning of 2-Bromo-7-chloro-9H-fluoren-9-one within Advanced Fluorenone Research

Within the vast family of fluorenones, this compound represents a molecule with precisely installed functional handles. The presence of two different halogens, bromine and chlorine, at specific positions (2 and 7) offers opportunities for selective, stepwise chemical modifications. This di-halogenated pattern is particularly relevant in the synthesis of advanced polymers and small molecules for organic electronics, where defined substitution patterns are critical for controlling intermolecular interactions and device performance. While specific research on this exact molecule is not widely published, its structure is analogous to other fluorene (B118485) derivatives that are recognized as important building blocks in materials science. smolecule.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-7-chlorofluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6BrClO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDQQKJPRDROFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C3=C2C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Bromo 7 Chloro 9h Fluoren 9 One

Classical Approaches to Fluorenone Ring System Construction

The formation of the fundamental fluorenone ring is a critical first step. Historically, this has been achieved through methods that involve forming the ring structure from a linear molecule or by modifying a pre-existing fluorene (B118485) molecule.

Intramolecular Cyclization Pathways and Adaptations

One of the foundational methods for creating the fluorenone skeleton is through intramolecular cyclization. This process involves a single molecule folding and reacting with itself to form a ring. A common approach is the Friedel-Crafts acylation of biphenyl derivatives. For instance, 2-biphenylcarboxylic acid or its derivatives can be treated with a strong acid to induce the formation of the five-membered ketone ring, yielding the fluorenone core. uni-muenchen.de

Over the years, this method has been adapted and refined. For example, researchers have explored the use of various catalysts to improve the efficiency and yield of the reaction. These adaptations allow for the synthesis of a wide range of substituted fluorenones by starting with appropriately substituted biphenyl precursors. sci-hub.se

Oxidative Transformations of Fluorene Precursors

Another classical and widely used method is the oxidation of fluorene. wikipedia.org Fluorene, which has the same carbon skeleton but with a methylene (B1212753) group (-CH2-) instead of a carbonyl group (C=O), can be converted to fluorenone through treatment with an oxidizing agent. wikipedia.orgchegg.com

Various oxidizing agents have been employed for this transformation, ranging from chromic acid to molecular oxygen in the presence of a catalyst. acs.orgchemicalbook.com The choice of oxidant and reaction conditions can be crucial for achieving a high yield of the desired fluorenone without significant side products. For instance, catalytic oxidation using air or oxygen can be a more environmentally friendly approach. google.com

| Oxidation Method | Oxidant | Catalyst/Conditions | Yield | Reference |

| Chromic Acid Oxidation | CrO₃ | Acetic Acid, 12h, room temp. | 98% | chemicalbook.com |

| Air Oxidation | Air | NaOH, Phase Transfer Catalyst | 92.2% | google.com |

| Oxygen Oxidation | O₂ | KOH, DMSO | >92.5% | google.com |

| Catalytic Oxidation | O₂ | Copper-doped Co₃O₄ | 99% | acs.org |

Regioselective Halogenation Strategies for the Fluorenone Core

Once the fluorenone core is synthesized, the next critical step in producing 2-Bromo-7-chloro-9H-fluoren-9-one is the precise introduction of a bromine atom at the C-2 position and a chlorine atom at the C-7 position. This requires highly selective chemical reactions.

Directed Halogenation Techniques at C-2 and C-7

Achieving regioselective halogenation, meaning the ability to add a halogen to a specific carbon atom, is a significant challenge in organic synthesis. For fluorenone, the electronic properties of the molecule direct incoming electrophiles, such as bromine and chlorine, to certain positions. The C-2 and C-7 positions are electronically activated and are the preferred sites for electrophilic substitution.

By carefully controlling the reaction conditions, such as the halogenating agent, solvent, and temperature, it is possible to favor the formation of the desired 2,7-dihalogenated product. For example, direct bromination of fluorenone can yield 2,7-dibromofluorenone. google.com Similarly, chlorination can be directed to these positions. google.com The challenge lies in introducing two different halogens at these specific sites.

Synthesis via Polyhalogenated Intermediates and Selective Functionalization

An alternative strategy involves the creation of a polyhalogenated fluorenone, followed by selective reactions to replace or remove halogens to arrive at the target molecule. For instance, one could synthesize 2,7-dibromofluorenone and then selectively replace one of the bromine atoms with a chlorine atom. However, this approach can be complex due to the similar reactivity of the two bromine atoms.

A more common route is to start with a precursor that already contains one of the desired halogens. For example, one could begin with a 2-bromofluorene or a 7-chlorofluorene, oxidize it to the corresponding fluorenone, and then introduce the second halogen. The presence of the first halogen can influence the position of the second halogenation, a factor that must be carefully considered in the synthetic design.

Modern Catalytic and Metal-Free Synthetic Innovations

In recent years, there has been a significant push towards developing more efficient, selective, and environmentally friendly synthetic methods. This has led to innovations in both the construction of the fluorenone ring and its subsequent halogenation.

Modern approaches to fluorenone synthesis often employ transition metal catalysts, such as palladium, to facilitate the cyclization reaction under milder conditions and with greater functional group tolerance. sci-hub.seorganic-chemistry.org These methods, which include reactions like the Suzuki coupling followed by cyclization, allow for the assembly of complex fluorenones from readily available starting materials. nih.govnih.gov

Palladium-Catalyzed C-H Functionalization Routes to Fluorenones

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of fluorenones through the intramolecular dehydrogenative cyclization of benzophenones. nih.govsci-hub.se This approach offers an atom-economical route to the fluorenone core by forming a carbon-carbon bond directly from two C-H bonds. nih.gov

The reaction is typically initiated by the electrophilic palladation of a substituted benzophenone, directed by the carbonyl group, to form a five-membered palladacycle intermediate. A subsequent intramolecular C-H cleavage, often considered the rate-determining step, generates a Pd(IV) intermediate. This intermediate then undergoes reductive elimination to yield the fluorenone product and a Pd(0) species, which is reoxidized to Pd(II) to complete the catalytic cycle. nih.gov

For the specific synthesis of this compound, a plausible precursor would be 2-bromo-4'-chlorobenzophenone. The reaction conditions are critical and typically involve a palladium catalyst, an oxidant, and a high-boiling point solvent.

Table 1: Representative Conditions for Palladium-Catalyzed Dehydrogenative Cyclization

| Entry | Catalyst | Oxidant | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Ag₂O | K₂CO₃ | TFA | 140 | ~85 |

| 2 | Pd(OAc)₂ | Ag₂CO₃ | - | TFA | 140 | Moderate |

Yields are generalized based on literature for analogous benzophenone cyclizations. nih.govsci-hub.se TFA: Trifluoroacetic acid, DCE: 1,2-Dichloroethane.

Cross-Coupling Reactions for Incorporating Halogenated Moieties

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a versatile strategy for synthesizing the requisite substituted biphenyl precursors or for directly functionalizing a pre-existing dihalogenated fluorenone skeleton. researchgate.netresearchgate.net The synthesis of 2,7-disubstituted fluorenones often begins with a 2,7-dihalogenated fluorene or fluorenone, such as 2,7-dibromo-9-fluorenone or 2,7-dichloro-9-fluorenone. researchgate.netgoogle.comchemicalbook.com

One potential pathway to this compound could involve the selective monocoupling of a boronic acid to a precursor like 2,7-dibromo-9H-fluoren-9-one, followed by a subsequent halogen exchange or another coupling reaction, though controlling the selectivity can be challenging. A more direct route involves the intramolecular cyclocarbonylation of an appropriately substituted o-halobiaryl. sci-hub.segoogle.com For instance, a palladium-catalyzed reaction of a 2-bromo-2'-chloro-6-formylbiphenyl could yield the target compound.

Another powerful method is the palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes. sci-hub.se A hypothetical route could involve the reaction of a bromo- or chloro-substituted benzaldehyde with a suitably halogenated silylaryl triflate, which generates an aryne in situ. sci-hub.se

Table 2: Key Cross-Coupling Strategies for Fluorenone Synthesis

| Strategy | Reactant 1 | Reactant 2 | Catalyst System | Key Features |

|---|---|---|---|---|

| Suzuki Coupling | 2,7-Dichlorofluorene | Arylboronic Acid | Pd catalyst (e.g., NHC-Pd) | Builds C-C bonds on the fluorene core. researchgate.netresearchgate.net |

| Cyclocarbonylation | o-Halobiaryl | Carbon Monoxide (CO) | Pd(PCy₃)₂ / CsPiv | Forms the central carbonyl group during cyclization. sci-hub.segoogle.com |

NHC: N-Heterocyclic Carbene, PCy₃: Tricyclohexylphosphine, CsPiv: Cesium pivalate, dba: Dibenzylideneacetone.

Metal-Free Benzannulation and Related Cyclization Strategies

To circumvent the cost and potential toxicity of transition metals, metal-free synthetic routes have gained significant attention. nih.gov One notable method is the tert-butyl hydroperoxide (TBHP)-mediated oxidative cyclization of 2-(aminomethyl)biphenyls. nih.gov This radical-based approach is compatible with various functional groups, including halogens.

The synthesis would begin with the preparation of a 4-bromo-4'-chloro-2-(aminomethyl)biphenyl. Treatment of this precursor with TBHP, typically in a solvent like n-decane or under solvent-free conditions at elevated temperatures, would initiate a radical cyclization process to form the fluorenone ring system. This methodology avoids metal catalysts and often uses an inexpensive oxidant, aligning with principles of green chemistry. nih.gov

Another metal-free approach involves the acid-mediated intramolecular Friedel-Crafts acylation of a biphenyl-2-carboxylic acid. nih.gov A 4'-bromo-2'-chloro-biphenyl-2-carboxylic acid could be cyclized using a strong acid like polyphosphoric acid (PPA) or methanesulfonic acid to yield this compound.

Table 3: Comparison of Metal-Free Cyclization Precursors

| Precursor Type | Reagent/Condition | Mechanism | Advantage |

|---|---|---|---|

| 2-(Aminomethyl)biphenyl | TBHP, heat | Radical Cyclization | Avoids metal catalysts. nih.gov |

| Biphenyl-2-carboxylic acid | PPA or other strong acid | Friedel-Crafts Acylation | Utilizes common starting materials. nih.gov |

TBHP: tert-Butyl hydroperoxide, PPA: Polyphosphoric acid, TEAB: Tetraethylammonium bromide.

Sustainable Synthesis Protocols and Green Chemistry Considerations

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like fluorenones, aiming to reduce waste, energy consumption, and the use of hazardous materials. rsc.org

A highly efficient and green method for producing halogenated fluorenones is the direct aerobic oxidation of the corresponding fluorene precursor. rsc.org The synthesis of 2-Bromo-7-chloro-9H-fluorene can be achieved through established halogenation routes. This intermediate can then be oxidized to this compound under mild and sustainable conditions. The reaction typically employs air as the oxidant, a simple base like potassium hydroxide (B78521) (KOH), and a recyclable solvent such as tetrahydrofuran (B95107) (THF) at ambient conditions. google.comrsc.org This method boasts high yields and purity while avoiding harsh or stoichiometric oxidants like chromium trioxide (CrO₃), which are environmentally detrimental. chemicalbook.comrsc.org

Further green considerations include the use of phase-transfer catalysts to enhance reaction rates and facilitate easier product separation, potentially in aqueous media, which minimizes the use of volatile organic solvents. chemicalbook.com The development of protocols that utilize recyclable catalysts and solvents represents a significant step towards the sustainable industrial production of fluorenone derivatives. google.com

Advanced Chemical Reactivity and Transformative Derivatization of 2 Bromo 7 Chloro 9h Fluoren 9 One

Reactivity Profile of the Fluorenone Carbonyl Group (C-9)

The carbonyl group at the C-9 position of the fluorenone core is a key site for a variety of chemical modifications, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

The electrophilic nature of the carbonyl carbon in 2-Bromo-7-chloro-9H-fluoren-9-one makes it susceptible to attack by various nucleophiles. For instance, Grignard reagents, such as phenylmagnesium chloride, can add to the carbonyl group to form tertiary alcohols. This reaction pathway is exemplified by the synthesis of 2-Bromo-9,9-diphenylfluorene from 2-Bromo-9H-fluoren-9-one, where the Grignard reagent adds to the carbonyl, followed by a dehydration step to yield the final product. chemicalbook.com

Condensation reactions with activated methylene (B1212753) compounds or other suitable nucleophiles can also be employed to modify the fluorenone scaffold. These reactions typically proceed via an initial nucleophilic addition to the carbonyl group, followed by a dehydration step to form a new carbon-carbon double bond.

The carbonyl group of this compound can be selectively reduced to the corresponding alcohol, 2-Bromo-7-chloro-9H-fluoren-9-ol, using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This transformation provides a handle for further functionalization or can be an end point in the synthesis of fluorenol-based derivatives.

Conversely, while the fluorenone itself is an oxidized form of fluorene (B118485), the aromatic rings can undergo oxidative processes under harsh conditions, though this is less common and often leads to complex mixtures. A more relevant transformation is the oxidation of the parent fluorene compound, 2-bromo-7-chloro-9H-fluorene, to the target fluorenone. echemi.com A patented method describes the oxidation of various fluorene compounds to their corresponding 9-fluorenones using potassium hydroxide (B78521) in tetrahydrofuran (B95107) under air. google.com This process boasts high yields of 98-99% and purities of 99-99.5%. google.com

Exploiting Halogen Functionalities for Further Chemical Transformations

The presence of both bromine and chlorine atoms on the aromatic backbone of this compound opens up a vast array of possibilities for further chemical transformations, particularly through modern cross-coupling and substitution reactions.

The bromo and chloro substituents serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in typical palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings.

For instance, Suzuki-Miyaura coupling reactions can be used to introduce aryl or vinyl substituents at the 2- and 7-positions. Research on other halogenated fluorenes has shown that even challenging couplings, such as those with sterically hindered arylboronic acids, can be achieved with high efficiency using specialized palladium catalysts. researchgate.net Similarly, Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable for the synthesis of extended π-conjugated systems. nih.gov

The table below illustrates potential cross-coupling reactions that could be applied to this compound based on established methodologies for similar halogenated aromatic compounds.

| Reaction | Catalyst/Reagents | Potential Product |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base | Aryl- or vinyl-substituted fluorenone |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, alkyne | Alkynyl-substituted fluorenone |

| Heck Coupling | Pd catalyst, alkene, base | Alkenyl-substituted fluorenone |

| Stille Coupling | Pd catalyst, organostannane | Aryl-, vinyl-, or alkyl-substituted fluorenone |

| Buchwald-Hartwig Amination | Pd catalyst, amine, base | Amino-substituted fluorenone |

Nucleophilic aromatic substitution (SNAr) provides another avenue for modifying the this compound core. In SNAr reactions, a nucleophile replaces a leaving group (in this case, bromide or chloride) on the aromatic ring. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups, and the fluorenone's carbonyl group can contribute to the activation of the ring towards nucleophilic attack. masterorganicchemistry.com

The relative reactivity of the halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their reactivity in many cross-coupling reactions. youtube.com This difference in reactivity can be exploited for selective functionalization. For this compound, a strong nucleophile could potentially substitute the chloro group under conditions that leave the bromo group intact. youtube.comyoutube.com Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiolates.

The C-9 position of the fluorenone core is a focal point for the construction of spirocyclic systems. mdpi.com These are compounds where two rings share a single atom. The synthesis of spiro-compounds from fluorenone derivatives can be achieved through various strategies. One common method involves the reaction of the carbonyl group with a bifunctional reagent. For example, reaction with a diol in the presence of an acid catalyst can form a spiro-ketal.

A more complex approach involves the formation of spiro-aziridines. The reaction of N-fluorenylideneanilines with dichlorocarbene (B158193) leads to the formation of fluorene-9-spiro-2'-(N-aryl-3',3'-dichloroaziridines). nih.gov While this example starts from a fluorene imine, it highlights the versatility of the C-9 position in forming spiro-linkages. Another key derivative is 2-Bromo-7-chloro-9,9'-spirobi[fluorene], which is a spiro compound where the C-9 atom of the 2-bromo-7-chloro-fluorene unit is the spiro center connecting to another fluorene moiety. bldpharm.com This type of compound is significant in the development of materials for organic electronics.

Regiospecific C-H Bond Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. In the context of this compound, the presence of the carbonyl group and the halogen substituents can be exploited to achieve regiospecific C-H activation, enabling the introduction of new functional groups at precise locations on the fluorenone scaffold.

Palladium-catalyzed reactions are at the forefront of C-H activation chemistry. acs.orgrsc.org While direct C-H activation studies on this compound are not extensively documented, the reactivity of related fluorenone systems provides significant insights. The carbonyl group can act as a directing group, facilitating the activation of ortho C-H bonds. rsc.org This is often achieved through the formation of a palladacycle intermediate.

In the case of this compound, the C-H bonds at positions 1 and 8 are ortho to the carbonyl group and are therefore prime candidates for such directed activation. However, the electronic effects and steric hindrance imposed by the bromo and chloro substituents will play a crucial role in determining the ultimate regioselectivity. The electron-withdrawing nature of the halogens can influence the acidity of the aromatic C-H bonds, potentially modulating their reactivity towards metal catalysts.

Research on other haloarenes has demonstrated that halogen atoms can also direct C-H activation to their ortho positions. nih.gov This presents an interesting competitive scenario on the this compound scaffold, where the directing effects of the carbonyl group and the halogens could be either synergistic or competitive. The precise outcome would likely depend on the specific catalyst system and reaction conditions employed.

Hypothetically, a palladium catalyst could coordinate to the carbonyl oxygen, leading to the activation of the C1 or C8 C-H bond. Alternatively, a different catalytic system might favor coordination with one of the halogen atoms, directing functionalization to an adjacent C-H bond. The interplay of these directing effects makes this compound a fascinating substrate for methodological studies in C-H activation.

To illustrate the potential of such transformations, the following table summarizes palladium-catalyzed C-H activation reactions on related diaryl ketones to form fluorenones, a process that relies on the principles of C-H activation that would be applicable to the further functionalization of the this compound core.

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Pd(OAc)₂ / Ag₂CO₃ / TFA | 2-cyanobiphenyl | Fluorenone | - | acs.org |

| Pd(OAc)₂ / Oxone | Diaryl Ketone | Fluorenone | 85 | rsc.org |

| Pd(OAc)₂ / AgOAc | 2-nitrobiphenyl | Fluorenone | - | acs.org |

This table presents data for the synthesis of fluorenones via C-H activation, demonstrating the feasibility of such reactions on the core structure.

Elaboration of the this compound Scaffold into Polycyclic Architectures

The rigid, planar structure of the fluorenone core makes this compound an excellent starting material for the synthesis of larger, more complex polycyclic aromatic compounds (PACs). The bromo and chloro substituents serve as versatile synthetic handles for a variety of coupling and annulation reactions, enabling the construction of extended π-systems with potential applications in materials science.

One powerful strategy for building polycyclic architectures from haloaromatics is through transition metal-catalyzed annulation reactions. For instance, chromium-mediated reactions of dihalobiaryls with alkynes have been shown to produce phenanthrene (B1679779) derivatives. nih.gov By analogy, this compound could potentially undergo intramolecular cyclization reactions, or intermolecular reactions with suitable coupling partners, to form new fused ring systems. The differential reactivity of the C-Br and C-Cl bonds (the C-Br bond being generally more reactive in palladium-catalyzed cross-coupling) could be exploited for sequential, site-selective functionalization.

Another promising approach is the use of carbonyl-olefin metathesis reactions. Iron(III)-catalyzed carbonyl-olefin metathesis has been developed as an efficient method for the synthesis of polycyclic aromatic hydrocarbons. nih.gov In this type of reaction, the carbonyl group of the fluorenone could react with an olefin to form a new ring. For example, an intramolecular reaction with a strategically placed alkenyl side chain, introduced via a prior coupling reaction at the bromo or chloro position, could lead to the formation of a complex, multi-ring system.

The following table outlines examples of iron-catalyzed carbonyl-olefin metathesis for the synthesis of polycyclic aromatic compounds, illustrating the potential for elaborating ketone-containing scaffolds like this compound.

| Catalyst | Carbonyl Substrate | Olefin Partner | Product | Yield (%) | Reference |

| FeCl₃ | 2-phenylbenzaldehyde | Styrene | 9-phenylphenanthrene | 85 | nih.gov |

| FeCl₃ | 2-acetylbiphenyl | 1-octene | 9-hexyl-10-methylphenanthrene | 79 | nih.gov |

| FeCl₃ | Naphthyl aldehyde | - | Benzo[c]phenanthrene | 89 | nih.gov |

This table showcases the synthesis of polycyclic aromatic compounds via iron-catalyzed carbonyl-olefin metathesis, a strategy potentially applicable to this compound.

The strategic application of these and other modern synthetic methodologies to the this compound scaffold opens up a vast chemical space for the creation of novel polycyclic architectures with tailored electronic and photophysical properties.

Rigorous Analytical and Structural Elucidation Methodologies

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic techniques are fundamental in determining the molecular structure of organic compounds. These methods provide detailed information about the chemical environment of atoms and the nature of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For 2-Bromo-7-chloro-9H-fluoren-9-one, both ¹H and ¹³C NMR spectroscopy are employed for complete structural assignment.

In a study detailing the synthesis of this compound, ¹H NMR data was recorded on a 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. acs.org The observed chemical shifts (δ) and coupling constants (J) provide a detailed picture of the proton environments within the molecule. The aromatic region of the spectrum shows a distinct pattern of signals corresponding to the six protons on the fluorenone core. acs.org

Table 1: ¹H NMR Data for this compound acs.org

| Chemical Shift (δ) in ppm | Multiplicity and Coupling Constant (J) in Hz | Assignment |

| 7.78 | d, J = 1.7 | Aromatic H |

| 7.65–7.61 | m | Aromatic H |

| 7.48–7.46 | m, 1.8 Hz | Aromatic H |

| 7.45 | d, J = 7.9 | Aromatic H |

| 7.39 | d, J = 7.9 | Aromatic H |

d = doublet, m = multiplet

The ¹³C{¹H} NMR spectrum, recorded at 126 MHz in CDCl₃, further corroborates the structure by identifying the 13 distinct carbon atoms in the molecule. The downfield signal at 191.0 ppm is characteristic of the carbonyl carbon (C=O) of the fluorenone system. acs.org The remaining twelve signals in the aromatic region correspond to the carbons of the fused rings. acs.org

Table 2: ¹³C{¹H} NMR Data for this compound acs.org

| Chemical Shift (δ) in ppm |

| 191.0 |

| 142.3 |

| 141.8 |

| 137.5 |

| 135.6 |

| 135.5 |

| 135.2 |

| 134.6 |

| 127.9 |

| 125.0 |

| 123.2 |

| 121.8 |

| 121.5 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, a key vibrational mode would be the stretching of the carbonyl (C=O) group, which typically appears as a strong absorption band in the IR spectrum between 1650 and 1750 cm⁻¹. While specific IR and Raman spectroscopic data for this compound are not detailed in the available literature, the characterization of this compound would invariably involve confirming the presence of the ketone functional group through these methods.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS data was obtained using Electrospray Ionization (ESI). The experimentally determined mass was found to be in excellent agreement with the calculated mass for the molecular formula C₁₃H₆BrClO, thus validating its composition. acs.org

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound acs.org

| Ion | Calculated m/z | Found m/z |

| [M]⁺ | 291.9291 | 291.9303 |

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of a compound, providing information on its electron-donating or -accepting capabilities. These properties are particularly relevant for fluorenone derivatives due to their potential applications in organic electronics. At present, there is no specific literature available detailing the electrochemical characterization of this compound.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for the assessment of their purity. In the synthesis of this compound, column chromatography was used for its isolation. acs.org The compound was eluted using a solvent system of petroleum ether and dichloromethane (B109758) in a 10:1 ratio. acs.org While this demonstrates a method for its purification, more detailed analytical chromatographic data from techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which would provide specific retention times and confirm the purity of the final product, are not reported in the available literature.

Computational and Theoretical Studies on 2 Bromo 7 Chloro 9h Fluoren 9 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Bromo-7-chloro-9H-fluoren-9-one at the molecular level. These methods provide a detailed picture of electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure of molecules due to its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations can elucidate its geometric and electronic properties.

DFT calculations would typically begin with geometry optimization to find the lowest energy structure of the molecule. The resulting bond lengths, bond angles, and dihedral angles provide a precise three-dimensional representation of the molecule. For the fluorenone core, the planarity and the influence of the bromo and chloro substituents on the aromatic system are of particular interest. The electron-withdrawing nature of the halogen atoms and the carbonyl group significantly influences the electron density distribution across the molecule.

Key molecular properties that can be calculated using DFT include:

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, offering a view of the electron distribution. semanticscholar.org For this compound, the carbon atoms attached to the halogens and the carbonyl oxygen are expected to carry partial negative charges, while the corresponding carbon atoms would be electrophilic.

Vibrational Frequencies: DFT can predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectra to confirm the molecular structure and identify characteristic vibrational modes, such as the C=O stretch of the ketone group and the C-Br and C-Cl stretching frequencies.

A hypothetical table of DFT-calculated properties for this compound at a common level of theory (e.g., B3LYP/6-31G*) is presented below.

| Property | Calculated Value |

| Total Energy | (Value in Hartrees) |

| Dipole Moment | (Value in Debye) |

| C=O Bond Length | (Value in Å) |

| C-Br Bond Length | (Value in Å) |

| C-Cl Bond Length | (Value in Å) |

| C=O Vibrational Frequency | (Value in cm⁻¹) |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its ability to participate in electronic transitions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic fluorene (B118485) ring system, while the LUMO is likely centered on the electron-deficient carbonyl group and the halogen-substituted carbon atoms. The presence of electron-withdrawing halogen substituents generally leads to a lowering of both the HOMO and LUMO energy levels and can affect the magnitude of the HOMO-LUMO gap.

The HOMO-LUMO gap is directly related to the electronic absorption properties of the molecule. A smaller gap corresponds to a longer wavelength of maximum absorption (λmax) in the UV-Visible spectrum. Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra, providing information on the energies and intensities of electronic transitions. These transitions typically involve the promotion of an electron from the HOMO to the LUMO (n→π* or π→π* transitions).

A representative table of calculated frontier orbital energies and the resulting energy gap is shown below.

| Orbital | Energy (eV) |

| HOMO | (Hypothetical Value) |

| LUMO | (Hypothetical Value) |

| HOMO-LUMO Gap | (Hypothetical Value) |

Note: These values are illustrative and would be determined from specific quantum chemical calculations.

Mechanistic Investigations of Chemical Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this can involve studying its reactivity in various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.

By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is critical for understanding reaction kinetics and selectivity. For instance, in a nucleophilic substitution reaction, calculations can predict whether the substitution is more likely to occur at the bromine- or chlorine-substituted position by comparing the activation barriers for the two possible pathways. The distribution of LUMO can often predict the site of nucleophilic attack. wuxiapptec.com

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While quantum chemical calculations provide detailed information about a single molecule, molecular dynamics (MD) simulations can model the behavior of a molecule over time, including its interactions with its environment.

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Although the fluorenone core is rigid, MD simulations can explore the rotational freedom of any flexible side chains that might be introduced.

Study Intermolecular Interactions: In the solid state or in solution, MD simulations can reveal how molecules of this compound interact with each other or with solvent molecules. This is particularly important for understanding crystal packing, solubility, and aggregation behavior. For halogenated compounds, specific interactions like halogen bonding can be investigated. researchgate.net

Simulate Interactions with Biological Macromolecules: If this compound is being investigated for biological activity, MD simulations can model its binding to a target protein, providing insights into the binding mode and affinity.

Predictive Modeling for Structure-Reactivity and Structure-Function Correlations

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical relationship between the structural features of a molecule and its activity or property.

For a series of halogenated fluorenones including this compound, QSAR models could be developed to predict various properties, such as:

Biological Activity: If experimental data on the biological activity of related compounds is available, QSAR models can be built to predict the activity of new derivatives. nih.govmdpi.com Descriptors used in such models often include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and lipophilicity.

Physicochemical Properties: QSPR models can predict properties like solubility, melting point, and chromatographic retention times based on molecular descriptors.

These predictive models are valuable in the drug discovery and materials design process, as they allow for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing. cncb.ac.cn

Pivotal Role of 2 Bromo 7 Chloro 9h Fluoren 9 One in Emerging Material Science and Chemical Innovation

Precursor for Advanced Organic Electronic and Optoelectronic Materials

Fluorenone derivatives are recognized for their utility as building blocks in the synthesis of materials for organic electronics and optoelectronics. Their rigid, planar structure and tunable electronic properties make them attractive candidates for these applications.

Building Block for Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

While specific studies detailing the use of 2-Bromo-7-chloro-9H-fluoren-9-one in OLEDs and organic semiconductors have not been identified, the general class of fluorene-based compounds is widely employed in these technologies. The core fluorene (B118485) structure can be functionalized to create materials with desirable charge transport and luminescent properties, which are crucial for the performance of OLEDs and organic semiconductors.

Contribution to Electrochromic and Photochromic Systems

There is no specific information available regarding the contribution of this compound to electrochromic and photochromic systems. However, the inherent properties of conjugated organic molecules, such as fluorene derivatives, suggest a potential for such applications. Electrochromic materials change color in response to an electrical voltage, while photochromic materials respond to light. The electronic structure of fluorenones could potentially be engineered to exhibit these properties.

Foundation for Novel Polymer and Macromolecule Synthesis

The bifunctional nature of halogenated fluorenones, such as this compound, positions them as potential monomers for the synthesis of novel polymers and macromolecules. The bromine and chlorine atoms can serve as reactive sites for various polymerization reactions, including cross-coupling reactions like Suzuki and Sonogashira couplings. These methods allow for the incorporation of the fluorenone unit into a polymer backbone, potentially imparting unique optical and electronic properties to the resulting material. However, specific examples of polymers synthesized from this compound are not documented in the available literature.

Key Intermediate in the Construction of Structurally Complex Organic Molecules

Halogenated aromatic compounds are fundamental intermediates in organic synthesis, enabling the construction of more complex molecular architectures.

Diversification of Molecular Libraries through Functionalization

The bromine and chlorine substituents on the this compound scaffold offer opportunities for differential functionalization. These halogens can be selectively replaced or modified through various chemical reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, and metallation. This allows for the introduction of a wide range of functional groups, leading to the creation of diverse molecular libraries. Such libraries are valuable in the discovery of new materials and biologically active compounds.

Influence on the Design of New Chemical Scaffolds for Research

The fluorene ring system is considered a "privileged scaffold" in medicinal chemistry and materials science due to its rigid structure and its presence in many functional molecules. By serving as a core structure, this compound can be used to design and synthesize new chemical scaffolds. The ability to modify the bromine and chlorine positions allows for the systematic variation of the scaffold's properties, which is a key strategy in the rational design of new molecules for specific research purposes. Despite this potential, specific research detailing the use of this compound for this purpose is not currently available.

Application in the Development of Chemical Sensors and Probes

The fluorene scaffold, a key feature of this compound, is a well-established photoluminescent group, making its derivatives prime candidates for the development of fluorescent chemical sensors and probes. The inherent fluorescence of the fluorene unit can be modulated by the introduction of various functional groups that can interact with specific analytes. This interaction can lead to a detectable change in the fluorescence intensity or wavelength, a phenomenon often referred to as "turn-on" or "turn-off" sensing.

Derivatives of 9,9-dialkyl-9H-fluorene have been successfully utilized as complexing agents for both ionic and neutral substrates. Through modifications at the 2, 4, and 7 positions of the fluorene ring, researchers have created compounds that exhibit changes in their fluorescence upon binding with metal ions and carbohydrates. For instance, the incorporation of aminomethyl moieties containing pyridine groups has led to the development of sensitive "turn-on" chemosensors for certain metal ions. nih.gov This principle underscores the potential of this compound as a precursor for sophisticated sensing molecules. The bromine and chlorine atoms on the aromatic rings can serve as handles for further chemical modifications, allowing for the attachment of specific recognition units tailored to detect a wide array of analytes.

The development of such sensors is a critical area of research, with applications ranging from environmental monitoring to medical diagnostics. The ability to synthesize a diverse library of sensors from a single, versatile precursor like this compound is of significant interest to the scientific community.

Exploration as a Ligand Component in Catalysis

In the field of catalysis, the design of effective ligands is paramount to controlling the activity and selectivity of metal-based catalysts. The rigid and planar structure of the fluorene backbone in this compound makes it an attractive scaffold for the construction of novel ligands. The presence of halogen atoms provides reactive sites for the introduction of coordinating groups, such as phosphines, amines, or carbenes, which can then bind to a metal center.

The utility of fluorene derivatives in catalysis is often associated with their ability to participate in cross-coupling reactions, such as the Suzuki or Heck reactions. smolecule.com These palladium-catalyzed reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The this compound molecule itself can act as a substrate in such reactions, allowing for the synthesis of more complex, functionalized fluorene derivatives.

Furthermore, by strategically modifying the fluorene core, it is possible to create bidentate or pincer-type ligands. These multidentate ligands can form highly stable complexes with transition metals, leading to robust and efficient catalysts for a variety of chemical transformations. The electronic properties of the fluorene ring can also be tuned through the introduction of different substituents, which in turn can influence the catalytic activity of the resulting metal complex. While direct catalytic applications of this compound as a ligand are still an emerging area of research, its structural features suggest considerable potential for the development of next-generation catalysts.

Integration into Dielectric Materials for Electronic Applications

The demand for advanced dielectric materials is continually growing, driven by the rapid development of modern electronics, including high-frequency communication systems and energy storage devices. Polymers containing fluorene moieties are being actively investigated for their promising dielectric properties, such as low dielectric constant and high thermal stability.

The introduction of bulky fluorene groups into a polymer backbone can increase the free volume and reduce the chain packing density. This structural modification can lead to a decrease in the dielectric constant of the material, which is a crucial property for insulating layers in integrated circuits and for substrates in high-frequency applications. Research on polyimide (PI) films has shown that incorporating fluorene groups can significantly enhance their dielectric and insulating properties. mdpi.com For example, the use of a fluorene-containing monomer (FFDA) in the synthesis of PI films resulted in a lower dielectric constant and improved breakdown field strength. mdpi.com

The this compound molecule can serve as a valuable building block for the synthesis of such high-performance polymers. The reactive halogen sites allow for its incorporation into various polymer architectures through polymerization reactions. The resulting fluorene-containing polymers are expected to exhibit excellent thermal stability and desirable dielectric properties, making them suitable for a range of electronic applications where robust and reliable insulation is critical. The synthesis of new 2,7-dibromo-9-benzocyclobuten-3-yl-9H-fluorene derivatives has been explored as a route to perspective dielectric materials, highlighting the ongoing interest in fluorene-based structures for electronics. researchgate.net

Future Research Trajectories and Unexplored Frontiers of 2 Bromo 7 Chloro 9h Fluoren 9 One

Advancements in Highly Efficient and Sustainable Synthetic Methodologies

The development of green and efficient methods for synthesizing 9-fluorenones is an area of active research. rsc.orgresearchgate.net Current approaches for the oxidation of 9H-fluorenes to 9-fluorenones often involve high temperatures, noble-metal catalysts, or strong, toxic oxidants like chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄). researchgate.net These methods can be environmentally hazardous and present challenges for large-scale production, particularly in the pharmaceutical and biomedical fields. researchgate.net

A promising avenue for future research lies in the aerobic oxidation of the corresponding 2-bromo-7-chloro-9H-fluorene. Recent studies have demonstrated the highly efficient synthesis of various substituted 9-fluorenones from their 9H-fluorene precursors using air as the oxidant in the presence of potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) under ambient conditions. rsc.orgresearchgate.net This method offers high yields and purity with a simple workup procedure. researchgate.net Further investigation into optimizing this "green" methodology for 2-Bromo-7-chloro-9H-fluoren-9-one could lead to a more sustainable and economically viable synthetic route.

| Precursor | Reagents | Conditions | Product | Yield |

| 2,7-dibromofluorene | CrO₃ | - | 2,7-dibromofluorenone | - |

| 9H-Fluorenes | Air, KOH, THF | Ambient | Substituted 9-Fluorenones | High |

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The distinct electronic properties conferred by the bromo and chloro substituents at the 2 and 7 positions of the fluorenone core suggest that this compound could exhibit novel reactivity. The fluorenone scaffold itself is a versatile building block in organic synthesis. For instance, derivatives of 9-fluorenone (B1672902) have been used to synthesize Schiff bases and 2,7-diamidofluorenones, some of which show potential as topoisomerase inhibitors. nih.gov

Future research could explore the differential reactivity of the C-Br and C-Cl bonds in this compound under various catalytic conditions. This could enable selective functionalization at either the 2- or 7-position, opening pathways to a diverse range of new derivatives with tailored properties. Investigating its participation in unconventional transformations, such as C-H activation or novel coupling reactions, could further expand its synthetic utility.

Refinement of Computational Models for Enhanced Predictive Capabilities in Chemical Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. nih.gov For halogenated compounds like this compound, computational models can provide insights into their electronic structure, reactivity, and potential applications.

Future work should focus on developing and refining computational models, such as those based on Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM), to accurately predict the properties of this specific molecule. nih.gov These models can elucidate the mechanisms of enzymatic halogenation and dehalogenation, which could be relevant for understanding the biological activity or environmental fate of halogenated fluorenones. nih.gov Enhanced predictive capabilities would accelerate the design of new molecules based on the this compound scaffold with optimized properties for specific applications.

Integration into Next-Generation Multifunctional Chemical Systems and Devices

Fluorene (B118485) and fluorenone derivatives are known for their applications in materials science, particularly in the field of organic electronics. They are used as building blocks for small molecule semiconductors. tcichemicals.com The presence of halogens in this compound can influence its electronic and photophysical properties, making it a candidate for integration into next-generation multifunctional systems.

Future research should explore the incorporation of this compound into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. Its unique halogenation pattern may lead to desirable properties such as improved charge transport, thermal stability, or specific sensing capabilities. The synthesis of polymers and dendrimers incorporating the this compound unit could also lead to new materials with advanced functionalities.

Addressing Unmet Challenges in Halogenated Fluorenone Research for Broad Scientific Impact

The broader field of halogenated fluorenones still presents several challenges that research on this compound can help address. One major challenge is understanding the structure-property relationships in detail. By systematically studying the impact of the specific halogen substitution pattern of this compound on its physical, chemical, and biological properties, a more comprehensive understanding of halogenated fluorenones can be achieved.

Furthermore, the development of efficient and selective synthetic methods for asymmetrically substituted fluorenones remains a significant hurdle. Research into the synthesis and reactivity of this compound will contribute valuable knowledge to this area. Addressing these challenges will not only advance the chemistry of this specific compound but also have a broad impact on the wider field of halogenated aromatic compounds and their applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-7-chloro-9H-fluoren-9-one, and how can reaction conditions be optimized?

- Methodological Answer : A common synthesis involves reacting 2-bromo-9H-fluoren-9-one with phenol and phosphoryl chloride (POCl₃) under reflux at 120°C, yielding 87% after recrystallization with chloroform and ethyl acetate . Optimization may include adjusting stoichiometric ratios (e.g., phenol as a nucleophile) or using alternative catalysts to improve regioselectivity. Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm substitution patterns (e.g., bromine and chlorine positions) via chemical shifts and coupling constants.

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 doublet).

- X-ray crystallography : Programs like SHELXL resolve crystal structures, confirming bond angles and steric effects.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and conduct reactions in a fume hood to avoid inhalation of aerosols .

- Store at 0–6°C for stability and dispose of waste via controlled incineration to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting crystallographic data for halogenated fluorenones be resolved?

- Methodological Answer : Contradictions in bond lengths or angles may arise from dynamic disorder or twinning. Employ SHELXD for structure solution and SHELXL for refinement . For ambiguous cases, complementary techniques like DFT calculations or neutron diffraction (for H-atom positioning) can validate results.

Q. What strategies mitigate steric hindrance during functionalization of this compound?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., ketone groups) to direct electrophilic substitution .

- Metal catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective C–Br bond activation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce aggregation during reactions .

Q. How do electronic effects of bromine and chlorine influence the reactivity of this compound in radical reactions?

- Methodological Answer :

- Bromine’s electron-withdrawing effect stabilizes radical intermediates, as seen in nitroxide-modified fluorenones . Chlorine’s inductive effect may further polarize the aromatic ring, altering reaction kinetics.

- Experimental validation : Use EPR spectroscopy to track radical formation and stability under varying conditions (e.g., temperature, light exposure).

Q. What analytical approaches address discrepancies in purity assessments of halogenated fluorenones?

- Methodological Answer :

- Chromatography : Combine HPLC (for purity) with GC-MS (volatile impurities).

- Elemental analysis : Verify stoichiometry (C, H, N, Br, Cl) to detect non-volatile contaminants .

- Triangulation : Cross-validate data from multiple techniques (e.g., NMR, XRD) to resolve contradictions .

Key Considerations for Experimental Design

- Stereochemical challenges : Halogenated fluorenones may form geometric isomers (e.g., cis/trans), requiring fractional crystallization or chiral HPLC for separation .

- Environmental interactions : Study adsorption on indoor surfaces (e.g., silica, polymers) using microspectroscopic imaging to assess stability in real-world applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.